ethyl 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo-pyridine derivative characterized by a bicyclic framework fused with a pyrazole ring. The molecule features a phenyl group at position 1, a methyl group at position 3, an ethyl carboxylate ester at position 4, and a ketone at position 4. This scaffold is of interest due to its structural similarity to bioactive heterocycles, particularly in medicinal chemistry for kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
ethyl 3-methyl-6-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-3-22-16(21)12-9-13(20)17-15-14(12)10(2)18-19(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCFVDRYRWEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule with various biological activities. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: Its derivatives are used in the production of materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations at Position 1
- Ethyl 1-(pyridin-4-ylmethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 109) This derivative replaces the phenyl group with a pyridin-4-ylmethyl substituent. The synthesis involves refluxing in glacial acetic acid, yielding 78% of the product . Key Data:
- Molecular Weight: 299.1139 g/mol
- NMR Shifts: δ 8.49 (pyridine protons), δ 12.10 (NH)
- Applications: Investigated as a non-nucleoside inhibitor of BasE in siderophore biosynthesis .
Functional Group Modifications at Position 4
Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Lacking the 3-methyl and 1-phenyl groups, this simpler derivative (CAS: 1246552-63-5) has a molecular weight of 207.19 g/mol. Its reduced steric bulk may improve solubility but diminish target binding affinity .- These derivatives are synthesized via Michael addition of ethyl acetoacetate, yielding products with extended conjugation for fluorescence studies .
Substituent Effects at Position 3
Ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
The cyclopropyl group at position 3 acts as a bioisostere for methyl, improving metabolic resistance. This compound (CAS: 1245807-76-4) is stored under dry, ventilated conditions due to sensitivity to humidity .- Ethyl 1-benzyl-3-cyclopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Benzyl substitution at position 1 increases lipophilicity (logP ~3.5), favoring blood-brain barrier penetration.
Biological Activity
Ethyl 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrazolo ring system that is often associated with various pharmacological properties, making it a subject of interest in medicinal chemistry.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit antiviral properties. For instance, certain compounds within this class demonstrated significant inhibition against viruses such as the herpes simplex virus type 1 (HSV-1). The introduction of specific substituents on the pyrazolo moiety was found to enhance antiviral efficacy. For example, compounds with an ester group at C-5 showed increased activity against HSV-1 in vitro assays conducted on Vero cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives. A study evaluating various derivatives against Mycobacterium tuberculosis revealed promising antitubercular activity. Specifically, compounds with substitutions at N(1)CH₃ and C(5)CO₂Et exhibited notable efficacy in inhibiting the growth of M. tuberculosis .
Anti-inflammatory Effects
In addition to antiviral and antimicrobial activities, some studies have reported anti-inflammatory effects associated with these compounds. For example, certain pyrazolo derivatives were shown to suppress lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) production in whole blood cell cultures. This suggests their potential use in treating inflammatory conditions .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
